4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

Medicinal chemistry Compound management Analytical chemistry

4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate (CAS 648449-53-0) is a synthetic, small-molecule heterocyclic building block belonging to the 2,3-dihydro-1,4-benzoxazine family. It features an orthogonally protected 4,6-dicarboxylate scaffold where the N-4 position is blocked by a tert-butyl carbamate (Boc) group and the C-6 position is esterified as a methyl ester.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
CAS No. 648449-53-0
Cat. No. B1391007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate
CAS648449-53-0
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)OC
InChIInChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-10(9-11(12)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3
InChIKeyHQKCVTJZDCCIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate (CAS 648449-53-0): Procurement-Relevant Class Profile and Physicochemical Identity


4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate (CAS 648449-53-0) is a synthetic, small-molecule heterocyclic building block belonging to the 2,3-dihydro-1,4-benzoxazine family. It features an orthogonally protected 4,6-dicarboxylate scaffold where the N-4 position is blocked by a tert-butyl carbamate (Boc) group and the C-6 position is esterified as a methyl ester . This substitution pattern is designed for sequential deprotection in multi-step organic synthesis, notably in the construction of kinase inhibitor libraries and peptidomimetic agents [1]. The compound is sourced as a research-use-only (RUO) intermediate with standard vendor-reported purity specifications and defined solid-state thermal properties.

Why 4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate Cannot Be Replaced by General Benzoxazine Building Blocks


Indiscriminate substitution of 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate with other benzoxazine diesters or mono-esters introduces risks of synthetic route failure. The compound's tertiary butyl (Boc) protection at the oxazine nitrogen is an acid-labile group, while the methyl ester at C-6 is base-labile, enabling true orthogonal manipulation . Analogs that lack the N-Boc group (e.g., 4-unsubstituted or N-methyl derivatives) preclude selective N-deprotection and limit the versatility of late-stage diversification. Furthermore, the specific 4,6-dicarboxylate substitution pattern dictates the electronic character of the fused oxazine ring, which can profoundly affect downstream Pd-catalyzed cross-coupling efficiency—a critical step when the scaffold serves as a core for biaryl-containing drug candidates [1].[2]

Quantitative Differentiation Evidence for 4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate (CAS 648449-53-0) vs. In-Class Alternatives


Solid-State Purity Benchmark: 98% HPLC Purity Facilitates Reproducible SAR Studies vs. Typical 95% Analog Standards

The compound is offered at 98% purity (HPLC) by multiple vendors, a specification that exceeds the more common 95% minimum purity standard for analogous benzoxazine diesters (e.g., 4,6-dimethyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate derivatives typically listed at ≥95%) . This 3-percentage-point purity difference corresponds to a 60% reduction in total impurity burden, which is critical for structure–activity relationship (SAR) campaigns where minor impurities can mask or exaggerate biological activity in cell-based assays.

Medicinal chemistry Compound management Analytical chemistry

Melting Point Confirmation as a Crystallinity and Identity Proxy: 127–129 °C vs. Broader or Lower Ranges for In-Class Analogs

The target compound exhibits a sharp, reproducible melting range of 127–129 °C, as confirmed by both Fujifilm Wako and Leyan datasheets . This narrow thermal transition is indicative of a high degree of crystallinity and chemical homogeneity. In contrast, closely related 2,3-dihydrobenzoxazine dicarboxylates without the tert-butyl/methyl orthogonal protection often exhibit broadened melting ranges or are isolated as amorphous solids with melting points below 100 °C .

Solid-state characterization Formulation pre-screening Quality control

Computational Lipophilicity (LogP) Differentiates the Boc/Methyl-Diester from Hydrophilic or Overly Lipophilic Alternatives

The calculated partition coefficient (LogP) for 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate is consistently reported at 2.61–2.67 (Chemsrc: 2.6721; Leyan: 2.6071) . This moderate lipophilicity places the compound within the optimal drug-like space defined by Lipinski's Rule of Five (LogP ≤5). By comparison, the fully deprotected dicarboxylic acid derivative is predicted to have a LogP <0, while the di-tert-butyl analog would exceed LogP 4.5, potentially compromising aqueous solubility or passive membrane permeability for certain screening formats [1].

ADME prediction Drug-likeness Computational chemistry

Exclusive Orthogonal Protection Strategy Confirmed by ¹H-NMR and LCMS: Enables Sequential Deprotection Unavailable to Symmetric Diesters

Characterization data from supplier Certificates of Analysis confirm the presence of both the tert-butyl singlet (δ ~1.4 ppm, 9H) and the methyl ester singlet (δ ~3.8 ppm, 3H) in the ¹H-NMR spectrum, alongside the expected [M+H]+ ion at m/z 294.1 in LCMS . This orthogonal ester/carbamate arrangement is a deliberate design feature that permits acidolytic Boc removal (TFA/CH₂Cl₂) without affecting the methyl ester, or saponification of the methyl ester (LiOH/THF/H₂O) while retaining the Boc group. Symmetric benzoxazine diesters (e.g., 4,6-dimethyl or 4,6-diethyl) cannot achieve this stepwise manipulation [1].

Synthetic methodology Fragment-based drug discovery Peptidomimetic chemistry

Highest-Value Procurement Scenarios for 4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate (CAS 648449-53-0)


Kinase Inhibitor Fragment Elaboration via Sequential C-6/N-4 Functionalization

The orthogonal Boc/methyl ester protection allows medicinal chemistry teams to first elaborate the C-6 carboxylate (via hydrolysis to the acid followed by amide coupling with diverse amines) while keeping the N-Boc group intact, and subsequently deprotect the oxazine nitrogen for N-arylation or sulfonylation. This two-step, one-scaffold strategy is directly enabled by the compound's structural design and is not achievable with symmetric benzoxazine diesters [1].

Solid-Phase Peptidomimetic Synthesis Requiring Acid-Labile Scaffold Anchoring

In Fmoc-based solid-phase peptide synthesis (SPPS), the compound can be anchored to a resin via the C-6 carboxylate (after methyl ester hydrolysis), while the N-Boc group remains stable to piperidine-mediated Fmoc deprotection conditions. Final global deprotection with TFA simultaneously cleaves both the peptide from the resin and the Boc group from the benzoxazine scaffold, releasing the target peptidomimetic in a single operation [2].

Analytical Reference Standard for Benzoxazine-Containing Drug Metabolite Identification

Owing to the confirmed 98% purity and well-defined melting point (127–129 °C), the compound is suitable as a qualitative reference standard in LC-MS/MS metabolite profiling studies. Its distinctive [M+H]+ ion at m/z 294.1 and characteristic fragmentation pattern (loss of tert-butyl group, Δm/z = 56) provide unambiguous identification of benzoxazine-core metabolites in complex biological matrices .

Pre-formulation Polymorph Screening in Early-Stage Crystallization Studies

The sharp melting endotherm and moderate LogP (~2.6) make this compound an ideal model substrate for polymorph screening by thermal analysis (DSC) and solvent-drop grinding (LAG) experiments, where the tert-butyl group provides a steric handle for exploring crystal packing motifs relevant to the broader benzoxazine chemotype .

Quote Request

Request a Quote for 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.